molecular formula C9H4ClLiN2O3 B6171846 lithium(1+) 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-carboxylate CAS No. 1847460-69-8

lithium(1+) 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-carboxylate

Cat. No.: B6171846
CAS No.: 1847460-69-8
M. Wt: 230.6 g/mol
InChI Key: LILPZJFBSDGWHM-UHFFFAOYSA-M
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Description

Lithium(1+) 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-carboxylate is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing an oxygen and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium(1+) 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzoic acid with hydrazine hydrate to form 4-chlorobenzohydrazide. This intermediate is then reacted with carbon disulfide and potassium hydroxide to form the corresponding 1,3,4-oxadiazole ring. Finally, the lithium salt is formed by reacting the oxadiazole with lithium hydroxide .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Lithium(1+) 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of lithium(1+) 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-carboxylate involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific biological context and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lithium(1+) 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-carboxylate is unique due to the presence of the lithium ion, which can influence its solubility, reactivity, and biological activity. The oxadiazole ring also provides a versatile scaffold for further functionalization and derivatization, making it a valuable compound for various applications.

Properties

CAS No.

1847460-69-8

Molecular Formula

C9H4ClLiN2O3

Molecular Weight

230.6 g/mol

IUPAC Name

lithium;5-(4-chlorophenyl)-1,3,4-oxadiazole-2-carboxylate

InChI

InChI=1S/C9H5ClN2O3.Li/c10-6-3-1-5(2-4-6)7-11-12-8(15-7)9(13)14;/h1-4H,(H,13,14);/q;+1/p-1

InChI Key

LILPZJFBSDGWHM-UHFFFAOYSA-M

Canonical SMILES

[Li+].C1=CC(=CC=C1C2=NN=C(O2)C(=O)[O-])Cl

Purity

95

Origin of Product

United States

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